3-Nitrophenylarsonic acid
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Overview
Description
It is primarily used to improve feed efficiency, prevent coccidial intestinal parasites, and promote growth . The compound is characterized by the presence of a nitro group and an arsonic acid group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-nitrophenylarsonic acid typically involves the nitration of phenylarsonic acid. One common method includes the diazotization of arsanilic acid followed by hydrolysis and nitration . The process can be summarized as follows:
Diazotization: Arsanilic acid is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Hydrolysis: The diazonium salt is hydrolyzed to form 4-hydroxyphenylarsonic acid.
Nitration: The hydrolyzed product is then nitrated using nitric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves high-temperature synthesis, alkali-demixing, neutralization, hydrolysis, decoloring, and purification steps . The production cycle is designed to be efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenylarsonic acid undergoes various chemical reactions, including:
Reduction: Reduction
Properties
CAS No. |
618-07-5 |
---|---|
Molecular Formula |
C6H6AsNO5 |
Molecular Weight |
247.04 g/mol |
IUPAC Name |
(3-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsNO5/c9-7(10,11)5-2-1-3-6(4-5)8(12)13/h1-4H,(H2,9,10,11) |
InChI Key |
MDFUVLDZVFTYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[As](=O)(O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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